Quantification Limit (LOQ) for Threo-Dihydrobupropion Enantiomers
A validated stereoselective LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.15 ng/mL for threo-dihydrobupropion enantiomers in human plasma using rac threo-Dihydro Bupropion-d9 as the internal standard [1]. This LOQ is 2-fold lower (more sensitive) than the LOQ for bupropion and 4-hydroxybupropion enantiomers (0.3 ng/mL) within the same assay [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
|---|---|
| Target Compound Data | 0.15 ng/mL for threo-dihydrobupropion enantiomers |
| Comparator Or Baseline | 0.3 ng/mL for bupropion and 4-hydroxybupropion enantiomers |
| Quantified Difference | 2-fold lower (0.15 vs 0.3 ng/mL) |
| Conditions | Human plasma (50 μL), liquid-liquid extraction, ABSciex 5500 QTRAP MS, Lux 3μ Cellulose-3 column |
Why This Matters
A 2-fold lower LOQ enables detection and quantification of threo-dihydrobupropion at lower concentrations, supporting more sensitive pharmacokinetic studies and therapeutic drug monitoring.
- [1] Masters AR, McCoy M, Jones DR, Desta Z. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 15;1015-1016:201-208. doi: 10.1016/j.jchromb.2016.02.018. PMID: 26946423; PMCID: PMC4866593. View Source
